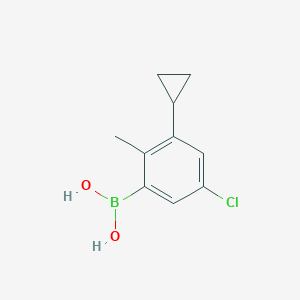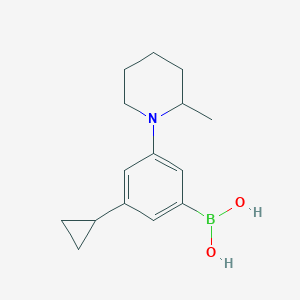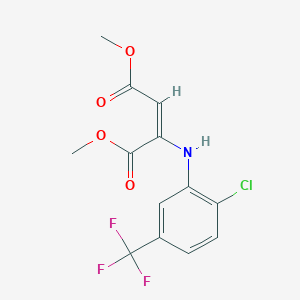![molecular formula C25H20N2O6 B14088875 2-{4-[2-(Furan-2-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B14088875.png)
2-{4-[2-(Furan-2-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(2-furylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide is a complex organic compound with a unique structure that includes a furan ring, a chromeno-pyrrol moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(2-furylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide typically involves multi-step organic reactions The process begins with the preparation of the furan ring and the chromeno-pyrrol moiety, followed by their coupling through a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(2-furylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chromeno-pyrrol moiety can be reduced to form dihydro derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Scientific Research Applications
2-{4-[2-(2-furylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[2-(2-furylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)aniline: Similar in structure but with different functional groups.
Dichloroaniline: Shares the aniline ring but differs in the substitution pattern.
Uniqueness
2-{4-[2-(2-furylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide is unique due to its combination of a furan ring, chromeno-pyrrol moiety, and acetamide group, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C25H20N2O6 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-[4-[2-(furan-2-ylmethyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide |
InChI |
InChI=1S/C25H20N2O6/c1-14-4-9-19-18(11-14)23(29)21-22(15-5-7-16(8-6-15)32-13-20(26)28)27(25(30)24(21)33-19)12-17-3-2-10-31-17/h2-11,22H,12-13H2,1H3,(H2,26,28) |
InChI Key |
YUSIIHNUFQPKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14088793.png)


![6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088817.png)

![1-(3,4-Dimethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088825.png)
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14088828.png)

![N-(2,6-dichlorophenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14088857.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B14088861.png)

![2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt](/img/structure/B14088882.png)
![2-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14088884.png)
![benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14088890.png)
